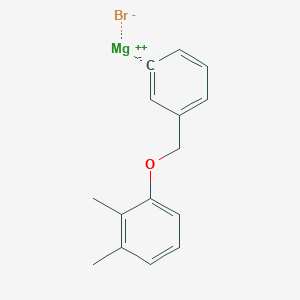
3-(2,3-Dimethylphenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is typically dissolved in tetrahydrofuran (THF) to stabilize it and facilitate its use in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,3-dimethylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: The compound undergoes nucleophilic addition reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the phenylmagnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products:
Alcohols: When reacted with aldehydes or ketones.
Substituted Aromatic Compounds: When involved in substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Polymer Chemistry: Employed in the preparation of polymers with specific functional groups.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for drug molecules.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Applied in the development of new materials with unique properties.
Catalysis: Used in the preparation of catalysts for various industrial processes.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound coordinates with the oxygen in the THF solvent, stabilizing the negative charge on the carbon atom. This stabilization allows the carbon atom to act as a strong nucleophile, facilitating its reaction with electrophiles such as carbonyl compounds.
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but without the dimethylphenoxymethyl group.
Methylmagnesium Bromide: A simpler Grignard reagent used for similar types of reactions but with different reactivity due to the absence of the aromatic ring.
Uniqueness:
Functional Group: The presence of the dimethylphenoxymethyl group provides unique reactivity and selectivity in certain reactions.
Stability: The compound’s stability in THF makes it suitable for a wide range of applications in organic synthesis.
Properties
Molecular Formula |
C15H15BrMgO |
|---|---|
Molecular Weight |
315.49 g/mol |
IUPAC Name |
magnesium;1,2-dimethyl-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BVXZUKHYFXRPOM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C[C-]=C2)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















